Product packaging for 7-ethyl-3-iodo-1H-indazole(Cat. No.:)

7-ethyl-3-iodo-1H-indazole

Cat. No.: B8454349
M. Wt: 272.09 g/mol
InChI Key: WDISVEIAWMXUJN-UHFFFAOYSA-N
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Description

Significance of the Indazole Heterocycle in Contemporary Chemical Research

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of pharmaceuticals. nih.govnih.gov Its significance stems from its ability to engage in various biological interactions, leading to a broad spectrum of pharmacological activities. taylorandfrancis.comtaylorandfrancis.com Indazole derivatives have been successfully developed as anti-inflammatory, anti-tumor, and antimicrobial agents, among others. nih.govtaylorandfrancis.com The thermodynamic stability of the 1H-indazole tautomer makes it a reliable and predictable component in drug design and synthesis. nih.govresearchgate.net The adaptability of the indazole ring system allows for the introduction of various substituents, enabling the precise modulation of a compound's biological profile. nih.gov

Key Therapeutic Areas for Indazole-Containing Compounds:

Therapeutic AreaExamples of Activity
OncologyAnti-tumor, Anticancer nih.govnih.gov
Infectious DiseasesAntibacterial, Antifungal, Anti-HIV nih.govtaylorandfrancis.com
InflammationAnti-inflammatory taylorandfrancis.com
NeurologyAntipsychotic, Antidepressant nih.govresearchgate.net
CardiovascularAnti-arrhythmic, Vasorelaxant nih.govtaylorandfrancis.com

Strategic Importance of 3-Iodinated Indazoles as Versatile Synthons in Organic Synthesis

The introduction of an iodine atom at the 3-position of the indazole ring is a key strategic move in organic synthesis. This modification transforms the indazole into a highly versatile building block, or synthon, for creating more complex molecules. chim.itmdpi.com The carbon-iodine bond at this position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions allow for the efficient formation of new carbon-carbon bonds, enabling chemists to attach a variety of other molecular fragments to the indazole core. mdpi.com This functionalization at the C-3 position is a cornerstone for the construction of diverse libraries of indazole derivatives for drug discovery and materials science. mdpi.commdpi.com The direct iodination of indazoles is a well-established and efficient process, further enhancing the utility of these synthons. chim.itmdpi.com

Unique Aspects of 7-Substituted Indazole Derivatives in Chemical Functionalization

While functionalization at the C-3 position is common, the introduction of substituents at the C-7 position of the indazole ring offers unique advantages for molecular design. researchgate.net The C-7 position is located on the benzene (B151609) portion of the bicyclic system, and substitution at this site can significantly influence the electronic properties and steric profile of the molecule. researchgate.netrsc.org This, in turn, can modulate the compound's interaction with biological targets. researchgate.net For instance, the presence of a group at the C-7 position can create specific hydrogen bonding interactions, as seen with 7-nitro-1H-indazole's interaction with nitric oxide synthase. researchgate.netrasayanjournal.co.in The development of efficient synthetic methods for introducing substituents at the C-7 position has expanded the accessible chemical space for indazole-based compounds. researchgate.netresearchgate.net

Research Scope and Objectives for Advanced Studies on 7-Ethyl-3-Iodo-1H-Indazole

The compound this compound combines the strategic advantages of both 3-iodination and 7-substitution. The ethyl group at the 7-position provides a lipophilic anchor that can enhance membrane permeability and influence binding affinity. The iodine atom at the 3-position serves as a versatile handle for further chemical elaboration through cross-coupling reactions.

Key Research Objectives for this compound:

Development of Novel Synthetic Methodologies: Exploring more efficient and scalable routes to synthesize this compound and its derivatives.

Exploration of Chemical Reactivity: Investigating the scope and limitations of various cross-coupling reactions at the 3-position to create a diverse library of 7-ethyl-indazole derivatives.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituent introduced at the 3-position to understand its impact on biological activity and to optimize lead compounds.

Investigation of Physicochemical Properties: Characterizing the solubility, stability, and other key physicochemical properties of new derivatives to assess their drug-likeness.

The unique combination of an ethyl group at the 7-position and an iodine at the 3-position makes this compound a highly valuable and promising scaffold for the discovery of new chemical entities with potential applications in various fields of chemical and pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IN2 B8454349 7-ethyl-3-iodo-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9IN2

Molecular Weight

272.09 g/mol

IUPAC Name

7-ethyl-3-iodo-2H-indazole

InChI

InChI=1S/C9H9IN2/c1-2-6-4-3-5-7-8(6)11-12-9(7)10/h3-5H,2H2,1H3,(H,11,12)

InChI Key

WDISVEIAWMXUJN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C(NN=C21)I

Origin of Product

United States

Reactivity and Transformational Chemistry of 7 Ethyl 3 Iodo 1h Indazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-3 Iodine Moiety

The carbon-iodine bond at the C-3 position of 7-ethyl-3-iodo-1H-indazole is the most reactive site for transformations involving transition metal catalysts. This reactivity allows for the straightforward introduction of a wide array of carbon and heteroatom substituents, making it a cornerstone for generating molecular diversity. chim.itmdpi.com

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org This reaction is particularly effective for the C-3 functionalization of 3-iodoindazoles, enabling the synthesis of 3-aryl and 3-heteroaryl indazole derivatives, which are common structures in medicinal chemistry. mdpi.comresearchgate.net The general mechanism involves an oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reaction of this compound with various aryl or heteroaryl boronic acids would be expected to proceed under standard Suzuki-Miyaura conditions. These typically involve a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like potassium carbonate or potassium phosphate, and a solvent system, often a mixture of an organic solvent like dioxane or DME with water. nih.govthieme-connect.de The utility of this method has been demonstrated on a variety of substituted 3-iodoindazoles, showcasing its broad substrate scope. nih.govmdpi.comrsc.org

EntryHalideBoronic AcidCatalyst/BaseProductYield (%)Ref
13-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄/Na₂CO₃3-Phenyl-1H-indazole92 mdpi.com
23-Iodo-1H-indazoleNaphthalen-1-ylboronic acidPd(PPh₃)₄/Na₂CO₃3-(Naphthalen-1-yl)-1H-indazole89 mdpi.com
36-Bromo-3-iodo-1H-indazole(E)-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol (B44631) esterPd(dppf)Cl₂/K₂CO₃(E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole81.3 rsc.org
43-Chloroindazole5-Indole boronic acidP2 Precatalyst/K₃PO₄3-(1H-Indol-5-yl)-1H-indazole91 nih.gov

This table presents data for illustrative purposes on related indazole substrates.

The C-3 iodo moiety also readily participates in other key palladium-catalyzed C-C bond-forming reactions, including the Heck and Sonogashira couplings.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgnih.gov This transformation provides a direct route to C-3 vinyl-substituted indazoles. For instance, related 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole has been successfully coupled with 2-vinyl pyridine (B92270) using a palladium(II) acetate (B1210297) catalyst and a phosphine (B1218219) ligand. google.com This demonstrates the feasibility of applying this methodology to this compound to introduce various alkenyl groups at the C-3 position.

The Sonogashira coupling is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, typically using a dual catalyst system of palladium and copper(I). organic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of 3-alkynyl indazoles, which are versatile intermediates for further chemical transformations. researchgate.net The reaction of 3-iodoindazoles with a range of terminal alkynes proceeds smoothly under mild conditions, often at room temperature, to afford the desired products in good to excellent yields. thieme-connect.de Protecting the indazole N-H group is sometimes employed to achieve high yields, although successful couplings on unprotected indazoles have also been reported. researchgate.net

EntryHalideAlkyneCatalyst SystemProductYield (%)Ref
11-Tosyl-3-iodo-1H-indazolePhenylacetylenePdCl₂(PPh₃)₂/CuI1-Tosyl-3-(phenylethynyl)-1H-indazole91 thieme-connect.de
21-Tosyl-3-iodo-1H-indazole1-HeptynePdCl₂(PPh₃)₂/CuI1-Tosyl-3-(hept-1-yn-1-yl)-1H-indazole89 thieme-connect.de
31-Tosyl-3-iodo-1H-indazoleTrimethylsilylacetylenePdCl₂(PPh₃)₂/CuI1-Tosyl-3-((trimethylsilyl)ethynyl)-1H-indazole95 thieme-connect.de
41-Boc-3-iodo-1H-indazolePhenylacetylenePdCl₂(PPh₃)₂/CuI1-Boc-3-(phenylethynyl)-1H-indazole99 researchgate.net

This table presents data for illustrative purposes on N-protected 3-iodoindazole substrates.

Beyond C-C bond formation, the 3-iodo group serves as an effective leaving group for the construction of carbon-heteroatom bonds. Palladium- and copper-catalyzed amination reactions are particularly significant for synthesizing 3-aminoindazole derivatives.

Palladium-catalyzed amination , often referred to as the Buchwald-Hartwig amination, is a powerful method for forming C-N bonds between aryl halides and a wide variety of amine coupling partners. mit.edu The use of ammonium (B1175870) salts, such as ammonium sulfate, can serve as a convenient source of ammonia (B1221849) for the synthesis of primary anilines from aryl chlorides and bromides. nih.gov This methodology is applicable to 3-iodoindazoles for the introduction of primary, secondary, or aryl amine functionalities at the C-3 position.

Copper-mediated amination , or the Ullmann condensation, is a classical method for C-N bond formation that has seen significant improvements through the development of new ligands. acs.org Modern protocols often use a copper(I) source (e.g., CuI) with a chelating ligand, such as diamines or 2,2'-biimidazole, which allows the reaction to proceed under milder conditions than traditional Ullmann reactions. nih.govresearchgate.net These improved conditions make copper-catalyzed amination a viable and cost-effective alternative for the synthesis of 3-aminoindazoles from this compound. nih.gov

Transformations Involving the Indazole Ring System and Substituents

While the C-3 iodine is the primary site for cross-coupling, the indazole core and its substituents also possess distinct reactivity that can be exploited for further molecular elaboration.

Although specific literature examples for the functional group interconversion of the 7-ethyl group on this compound are not extensively documented, its transformation is predictable based on standard benzylic reactivity. Plausible synthetic modifications include:

Oxidation: The ethyl group could be oxidized at the benzylic position to form a 7-acetyl-3-iodo-1H-indazole using mild oxidizing agents. More vigorous oxidation could potentially yield the corresponding 7-carboxy-3-iodo-1H-indazole.

Benzylic Halogenation: The use of reagents like N-bromosuccinimide (NBS) under radical initiation could introduce a halogen at the benzylic position, affording 7-(1-bromoethyl)-3-iodo-1H-indazole. This intermediate would be valuable for subsequent nucleophilic substitution or elimination reactions.

Silylation Chemistry: In related heterocyclic systems, such as the synthesis of the anti-inflammatory drug Etodolac from 7-ethyltryptophol, the ethyl group is carried through multiple synthetic steps, including the protection of a nearby functional group via silylation, demonstrating its compatibility with various reaction conditions. google.com

These electronic properties affect several key aspects of reactivity:

N-H Acidity: The electron-withdrawing nature of the iodine atom at C-3 likely increases the acidity of the N-H proton relative to unsubstituted indazole, facilitating its deprotonation in base-mediated reactions.

Regioselectivity of N-Substitution: A fundamental challenge in indazole chemistry is controlling the regioselectivity of reactions at the N-1 versus N-2 positions. The outcome is governed by a combination of steric and electronic factors of the substituents on the indazole ring. researchgate.net Studies have shown that substituents at the C-7 position exert a strong influence on this regioselectivity. The 7-ethyl group, possessing moderate steric bulk, can hinder access to the adjacent N-1 position. This steric effect can influence the N-1/N-2 product ratio during alkylation or arylation reactions, potentially favoring substitution at the more accessible N-2 position depending on the specific electrophile and reaction conditions. researchgate.net

Cross-Coupling Reactivity: The electron-donating 7-ethyl group is not expected to significantly impede the efficiency of palladium-catalyzed cross-coupling reactions at the C-3 iodo position. These reactions are generally robust and tolerate a wide range of electronic variations on the aromatic ring. nih.gov

Tautomeric Equilibria and Isomerization Pathways of Substituted Indazoles (e.g., 1H- vs. 2H-Indazoles)

The phenomenon of annular tautomerism is a fundamental characteristic of the indazole scaffold, involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. This results in a dynamic equilibrium between two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The position of this equilibrium is crucial as it significantly influences the molecule's physical, chemical, and biological properties. In the context of this compound, understanding the factors that govern its tautomeric preference is essential for predicting its reactivity and interactions.

Generally, for the parent indazole and many of its substituted derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov This preference is attributed to the electronic structure of the two forms. The 1H-tautomer possesses a benzenoid structure, which benefits from a higher degree of aromatic stabilization. In contrast, the 2H-tautomer has a quinonoid structure, which is generally of higher energy and therefore less stable. researchgate.net

The tautomeric equilibrium can be influenced by a variety of factors, including the electronic nature and position of substituents, the solvent, temperature, and the physical state (solution or solid). nih.gov Substituents can alter the relative stability of the tautomers through both electronic and steric effects. Electron-withdrawing groups and electron-donating groups can differentially stabilize or destabilize the developing charges in the transition state of the proton transfer, thereby shifting the equilibrium.

In the specific case of this compound, the substituents at the C3 and C7 positions play a critical role in determining the predominant tautomeric form.

The 7-Ethyl Substituent: An ethyl group at the C7 position is primarily an electron-donating group through induction. This electron-donating effect can influence the electron density of the benzene (B151609) portion of the indazole ring system. Furthermore, the steric bulk of the ethyl group at the C7 position, adjacent to the N1 atom, could potentially influence the tautomeric equilibrium by sterically hindering the solvation of the N1-H group or by affecting the planarity of the system. However, detailed experimental or computational studies specifically elucidating the steric and electronic effects of a 7-alkyl group on the tautomeric equilibrium of a 3-iodo-indazole are not extensively available in the current literature.

While specific experimental data for the tautomeric equilibrium of this compound is scarce, computational chemistry offers a powerful tool for predicting the relative stabilities of its tautomers. Based on calculations for closely related structures, a significant energy difference in favor of the 1H-tautomer is expected.

Table 1: Calculated Relative Energies of 1H- and 2H-Tautomers of Substituted Indazoles
CompoundMethodRelative Energy (kcal/mol) of 2H-TautomerReference
IndazoleMP2/6-31G**~4.5 nih.gov
3-Bromo-indazoleDFT B97X-D/6-31G~6.0 nih.gov
3-Iodo-indazoleDFT B97X-D/6-31G~6.0 nih.gov

The data presented in Table 1, derived from quantum mechanical calculations, indicates a strong thermodynamic preference for the 1H-tautomer in 3-haloindazoles. nih.gov The energy difference of approximately 6 kcal/mol for 3-iodo-indazole suggests that the population of the 2H-tautomer at equilibrium will be very low under standard conditions. The presence of the 7-ethyl group is not expected to fundamentally reverse this preference, although it may slightly modulate the energy difference between the two tautomers.

Isomerization between the 1H- and 2H-tautomers occurs via proton transfer, which can be facilitated by solvent molecules (intermolecular) or occur directly (intramolecular). In protic solvents, the solvent can act as a proton shuttle, facilitating the interconversion. The energy barrier for this isomerization will determine the rate at which equilibrium is reached. Given the significant stability difference, the isomerization pathway for this compound is expected to overwhelmingly favor the formation of the 1H-tautomer.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Ethyl 3 Iodo 1h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) NMR, would be the primary tool for determining the molecular structure of 7-ethyl-3-iodo-1H-indazole in solution.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the indazole ring would likely appear as multiplets or distinct doublets and triplets in the downfield region (typically 7.0-8.0 ppm), with their specific chemical shifts and coupling constants providing information about their relative positions. The ethyl group at the 7-position would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, characteristic of an ethyl group spin system. The N-H proton of the indazole ring would likely appear as a broad singlet, the chemical shift of which could be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbon atoms of the indazole ring would resonate in the aromatic region of the spectrum. The presence of the electron-withdrawing iodine atom at the 3-position would significantly influence the chemical shift of the C3 carbon. The two carbons of the ethyl group would appear in the upfield, aliphatic region of the spectrum.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for definitively assigning each proton and carbon signal and confirming the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive as experimental data is not available in the cited literature.)

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic-H7.0 - 8.0m-
-CH₂- (ethyl)2.5 - 3.0q~7
-CH₃ (ethyl)1.2 - 1.5t~7
N-H>10br s-

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive as experimental data is not available in the cited literature.)

Carbon Predicted Chemical Shift (ppm)
Aromatic-C110 - 145
C-I80 - 95
-CH₂- (ethyl)20 - 30
-CH₃ (ethyl)10 - 15

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to precisely measure the mass of the molecular ion of this compound. This would allow for the confirmation of its elemental formula, C₉H₉IN₂.

Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, it would be possible to gain further structural information and confirm the connectivity of the ethyl and iodo substituents on the indazole core. Common fragmentation patterns for such a molecule might include the loss of the iodine atom, cleavage of the ethyl group, or fragmentation of the indazole ring itself.

Vibrational Spectroscopy for Characteristic Functional Group Analysis (IR, Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration, likely in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring would be found in the 1400-1650 cm⁻¹ region. The C-I stretching vibration would be expected at lower frequencies, typically in the far-infrared region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy would be used to investigate the electronic transitions within the this compound molecule. The spectrum would likely exhibit absorption bands in the UV region, corresponding to π-π* transitions within the aromatic indazole ring system. The position and intensity of these bands would be influenced by the ethyl and iodo substituents.

Fluorescence spectroscopy could be used to determine if the compound is emissive. If fluorescent, the emission spectrum would provide information about the excited state properties of the molecule. The fluorescence quantum yield and lifetime could also be measured to further characterize its photophysical behavior.

Computational and Theoretical Investigations of 7 Ethyl 3 Iodo 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

The geometry of the 7-ethyl-3-iodo-1H-indazole molecule would be optimized to find its lowest energy conformation. This involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the bulky iodine atom at the 3-position and the ethyl group at the 7-position will influence the planarity of the bicyclic indazole system.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For indazole derivatives, these values are sensitive to the nature and position of substituents. The electron-donating ethyl group at the 7-position is expected to raise the HOMO energy, while the electron-withdrawing and highly polarizable iodine atom at the 3-position will influence both HOMO and LUMO energies.

Further electronic analysis can be performed using Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and intramolecular interactions. The calculated partial charges on each atom can help predict sites susceptible to nucleophilic or electrophilic attack.

Table 1: Representative DFT-Calculated Parameters for Substituted Indazoles

This table illustrates the types of data obtained from DFT calculations on substituted indazoles, providing a framework for what could be expected for this compound.

ParameterExample Value (for a related indazole)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity of the molecule
N1 Partial Charge-0.45 ePredicts site for electrophilic attack
N2 Partial Charge-0.25 ePredicts site for electrophilic attack

Note: The values presented are illustrative and based on general findings for substituted indazoles, not specific to this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving indazole derivatives. The 3-iodo substituent in this compound makes it a prime candidate for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for creating carbon-carbon bonds.

DFT calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. For instance, in a Suzuki-Miyaura coupling, computational studies on 3-iodoindazoles have detailed the elementary steps of the catalytic cycle: oxidative addition of the palladium(0) catalyst to the C-I bond, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com

These computational models can compare the feasibility of different reaction pathways and explain the regioselectivity observed in experiments. For example, they can clarify why substitution occurs preferentially at the 3-position. The insights gained from these models are invaluable for optimizing reaction conditions, such as the choice of catalyst, base, and solvent, to improve yields and selectivity. mdpi.com

Conformational Analysis and Tautomerism Studies of Substituted Indazoles

Indazoles can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. mdpi.com The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring is a critical factor influencing the molecule's properties and reactivity. For most unsubstituted and substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer due to its benzenoid versus the quinonoid character of the 2H form. researchgate.net

Computational studies, typically employing DFT or ab initio methods, can accurately predict the relative stabilities of these tautomers in both the gas phase and in solution (by using solvent models like the Polarizable Continuum Model, PCM). For this compound, it is highly probable that the 1H-tautomer is the predominant form. However, the presence of substituents can influence the energy difference between the tautomers.

Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the ethyl group at the 7-position. Computational methods can be used to calculate the rotational barrier of the ethyl group and identify the most stable conformer(s). This information is important as the conformation can affect the molecule's packing in the solid state and its interaction with biological targets.

Table 2: Predicted Tautomeric and Conformational Preferences

PropertyPredicted Stable Form for this compoundBasis of Prediction
Tautomerism1H-indazoleGeneral stability of the benzenoid form over the quinonoid form in indazole systems. researchgate.net
Ethyl Group ConformationAnti-periplanar (staggered) relative to the indazole ringMinimization of steric hindrance.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the ¹H and ¹³C NMR spectra of this compound. These theoretical spectra can aid in the assignment of experimental signals and provide confidence in the structural characterization of the molecule. For iodo-substituted heterocycles, relativistic effects can be significant for the carbon atom directly attached to the iodine, and advanced computational methods can account for these effects to improve the accuracy of the predicted chemical shifts.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions). This information is valuable for understanding the photophysical properties of the compound.

While experimental spectroscopic data for this compound is not available in the cited literature, the table below shows a comparison for a structurally related compound, illustrating the typical agreement between theoretical predictions and experimental measurements.

Table 3: Comparison of Experimental and Theoretically Predicted Spectroscopic Data for a Related Indazole Derivative

Spectroscopic DataExperimental ValuePredicted Value
¹H NMR (δ, ppm)Signals for aromatic and substituent protonsCalculated shifts for each proton
¹³C NMR (δ, ppm)Signals for each unique carbon atomCalculated shifts for each carbon
UV-Vis (λmax, nm)Absorption maxima in the UV-Vis spectrumCalculated electronic transition energies

Note: This table is illustrative. Specific values would be dependent on the exact molecule and the level of theory used.

Role of 7 Ethyl 3 Iodo 1h Indazole As a Synthetic Building Block and Advanced Material Precursor

Precursor in the Multi-Step Synthesis of Complex Indazole Derivatives

The presence of the iodine atom at the C-3 position of 7-ethyl-3-iodo-1H-indazole allows for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. researchgate.net These reactions enable the introduction of diverse functional groups at this position, leading to the synthesis of a broad range of substituted indazole derivatives. researchgate.netmdpi.com

One of the most common applications is in the Suzuki-Miyaura cross-coupling reaction, where the iodo group is reacted with various organoboronic acids. researchgate.net This method has been successfully employed to synthesize 3-arylindazoles, which are important precursors for many biologically active compounds. researchgate.net The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields of the desired products. mdpi.comresearchgate.net For instance, the use of Pd(PPh₃)₄ as a catalyst and NaHCO₃ as a base has proven effective for this transformation. researchgate.net

Similarly, Sonogashira coupling reactions with terminal alkynes provide a straightforward route to 3-alkynyl-1H-indazoles. These alkynylated products can be further elaborated to access a wider range of complex heterocyclic systems.

The ethyl group at the 7-position also influences the reactivity and solubility of the molecule, and its presence can be crucial for the biological activity of the final products. The ability to perform selective functionalization at both the C-3 and N-1 positions of the indazole ring further enhances the utility of this compound as a versatile precursor. researchgate.net This step-wise functionalization allows for the controlled and divergent synthesis of complex indazole libraries for drug discovery and other applications. researchgate.net

Interactive Data Table: Suzuki-Miyaura Coupling of 3-Iodo-1H-Indazole Derivatives
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
12-Furylboronic acidPd(PPh₃)₄K₂CO₃THF8088
2Phenylboronic acidPdCl₂(dppf)Na₂CO₃1,4-Dioxane100-
33-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃DME80- researchgate.net

Applications in Heterocyclic Scaffold Development and Analog Design

The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. mdpi.comnih.govijpsr.com this compound serves as a key starting material for the development of novel heterocyclic scaffolds and the design of analogs of known bioactive molecules. bldpharm.com

The reactivity of the C-3 iodine atom allows for the facile introduction of various heterocyclic rings through cross-coupling reactions. This enables the construction of novel, complex heterocyclic systems with potentially improved pharmacological properties. For example, coupling with heteroaryl boronic acids can lead to the formation of bi-heterocyclic compounds, which are of great interest in drug discovery.

Furthermore, the indazole core of this compound can be modified to create analogs of existing drugs. By systematically altering the substituents at the C-3 and N-1 positions, medicinal chemists can explore the structure-activity relationships (SAR) of a particular class of compounds and optimize their biological activity, selectivity, and pharmacokinetic properties. nih.gov This approach has been successfully used to develop potent inhibitors of various enzymes and receptors.

Potential in Catalyst Design or Ligand Development

While direct applications of this compound in catalyst or ligand development are less commonly reported, its derivatives hold significant potential in this area. The indazole scaffold can be incorporated into the structure of ligands for transition metal catalysts. The nitrogen atoms of the indazole ring can act as coordination sites for metal ions, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting ligand.

For instance, by introducing phosphine (B1218219) or other coordinating groups at the C-3 position through the reaction of the iodo-intermediate, it is possible to create novel bidentate or tridentate ligands. These ligands could then be used to prepare new transition metal complexes with unique catalytic activities for various organic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric catalysis. The ethyl group at the 7-position could also play a role in influencing the solubility and stability of these potential catalysts.

Emerging Applications in Organic Electronics or Advanced Materials (e.g., Fluorescent Materials, OLED precursors)

Indazole derivatives have gained attention in the field of materials science due to their promising photophysical properties. researchgate.net The rigid, aromatic structure of the indazole core makes it an attractive building block for the design of organic electronic materials.

Specifically, derivatives of this compound could find applications in the development of fluorescent materials and as precursors for organic light-emitting diodes (OLEDs). By introducing fluorescent moieties at the C-3 position via cross-coupling reactions, it is possible to create novel fluorophores with tunable emission properties. The ethyl group at the 7-position can enhance the solubility of these materials in organic solvents, which is advantageous for solution-based processing techniques used in the fabrication of organic electronic devices.

The ability to functionalize the indazole core at multiple positions allows for the creation of a wide range of materials with tailored electronic and optical properties. For example, the introduction of electron-donating and electron-accepting groups can be used to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing the performance of OLEDs and other organic electronic devices. rsc.org Indazole-containing compounds have also been investigated for their potential use in electroluminescent materials due to their electrical, thermal, and optical properties. rsc.org

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 7-Ethyl-3-Iodo-1H-Indazole

Direct research focusing exclusively on this compound is limited. However, the current research landscape for analogous 3-iodoindazoles and 7-substituted indazoles provides a strong foundation for understanding its probable chemical behavior and utility. The synthesis of related compounds, such as 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole, has been reported, highlighting them as potent building blocks for creating substituted indazoles through palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

The synthesis of 3-iodo-1H-indazoles is typically achieved through the direct iodination of the corresponding 1H-indazole precursor. mdpi.comchim.itmdpi.com This reaction is often carried out using iodine in the presence of a base like potassium hydroxide (B78521) in a polar solvent such as DMF. mdpi.commdpi.com The C-3 position of the indazole ring is susceptible to electrophilic substitution, making this transformation generally efficient. chim.it For the target molecule, the synthesis would likely commence from 7-ethyl-1H-indazole.

The primary role of 3-iodoindazoles in synthetic chemistry is as a versatile intermediate for introducing a wide array of functional groups via cross-coupling reactions. chim.itmdpi.com The carbon-iodine bond is highly reactive towards palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com This capability is crucial for generating libraries of complex indazole derivatives for applications in drug discovery. For instance, 3-iodo-7-methyl-1H-indazole is a key intermediate in the synthesis of active pharmaceutical ingredients. acs.org

Table 1: Properties of Related Indazole Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Reference
3-Iodo-1H-indazole C₇H₅IN₂ 244.03 90–92 mdpi.com
3-Iodo-7-methyl-1H-indazole C₈H₇IN₂ 258.06 Not specified chemscene.com
Ethyl 7-iodo-1H-indazole-3-carboxylate C₁₀H₉IN₂O₂ 316.09 Not specified bldpharm.com
7-Ethoxy-1-ethyl-3-iodo-1H-indazole C₁₁H₁₃IN₂O 316.14 Not specified bldpharm.com

This table is interactive. Click on the headers to sort the data.

Unexplored Reactivity and Synthetic Challenges of the Compound

The synthetic and reactive potential of this compound is far from being fully realized. Key areas for future investigation include its reactivity patterns and overcoming synthetic hurdles.

Unexplored Reactivity:

Orthogonal Functionalization: A significant area of unexplored reactivity is the selective functionalization of other positions on the indazole ring in the presence of the C-3 iodine and C-7 ethyl groups. The potential for C-H activation at positions C-4, C-5, or C-6 could lead to tri-substituted indazoles that are otherwise difficult to access.

Novel Coupling Reactions: While Suzuki and Sonogashira couplings are common for 3-iodoindazoles, the application of other modern cross-coupling reactions, such as Negishi, Stille, or Hiyama couplings, remains unexplored for this specific substrate. These reactions could offer alternative pathways to novel derivatives.

Reactivity of the Ethyl Group: The reactivity of the 7-ethyl group itself has not been investigated. Reactions such as benzylic-type bromination or oxidation could provide a secondary point for further molecular elaboration, leading to derivatives with unique functionalities.

N-H Functionalization: The reactivity of the N-H bond offers another dimension for derivatization. While N-alkylation and N-arylation are common for indazoles, the interplay of a C-7 ethyl group on the regioselectivity of N-1 versus N-2 substitution warrants a systematic study.

Synthetic Challenges:

Regioselective Synthesis of the Precursor: The primary synthetic challenge lies in the efficient and regioselective synthesis of the 7-ethyl-1H-indazole precursor. Syntheses of 7-substituted indazoles can be complex and may result in mixtures of isomers (e.g., 4- and 7-substituted products), requiring difficult purification steps. researchgate.net Developing a robust synthesis that selectively yields the 7-ethyl isomer is a critical first step.

Purification: The purification of iodoindazoles, particularly those with alkyl substituents, can be challenging due to their physical properties. Techniques like spherical crystallization have been employed for related compounds like 3-iodo-7-methyl-1H-indazole to improve handling and purity. acs.org Similar strategies might be necessary for this compound.

Scale-up: Transitioning the synthesis from a laboratory scale to a larger, industrial scale presents challenges in maintaining regioselectivity, yield, and purity, which would need to be addressed for any practical application of the compound.

Potential for Novel Applications in Chemical Science and Advanced Materials

The unique substitution pattern of this compound opens up possibilities for its use in creating novel molecules for diverse applications.

Potential in Chemical Science:

Medicinal Chemistry Scaffolding: The compound is an ideal starting point for the development of libraries of 3,7-disubstituted indazoles. The 7-ethyl group provides a lipophilic handle that can probe specific hydrophobic pockets in biological targets, while the 3-position can be elaborated to introduce various pharmacophoric groups. Indazole derivatives are known to possess a wide range of biological activities, including anti-cancer and anti-inflammatory properties. nih.govmdpi.com

Fragment-Based Drug Discovery: As a fragment, this compound could be used in fragment-based screening to identify new binding motifs for protein targets. The reactive iodine allows for rapid follow-up chemistry to grow the fragment into a more potent lead compound.

Development of Novel Ligands: The indazole core can act as a ligand for transition metals. beilstein-journals.org Functionalization of this compound could lead to the development of novel ligands with tailored steric and electronic properties for use in catalysis or as part of organometallic therapeutic agents.

Potential in Advanced Materials:

Organic Electronics: Indazole-containing compounds have been explored for their applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. The specific electronic properties imparted by the 3-iodo and 7-ethyl substituents, once further functionalized, could be harnessed to create new materials with desirable photophysical characteristics, such as specific emission wavelengths or improved charge transport properties.

Functional Polymers: The molecule could be incorporated as a monomer into polymers. Polymerization, for instance, via the reactive iodine handle through coupling reactions, could lead to the synthesis of functional polymers with unique thermal, optical, or electronic properties for applications in sensors, coatings, or specialty plastics.

Supramolecular Chemistry: The indazole scaffold can participate in hydrogen bonding and π-stacking interactions, making it a valuable component in supramolecular chemistry. The 7-ethyl group can influence the self-assembly behavior, potentially leading to the formation of novel liquid crystals, gels, or other ordered materials.

Q & A

Q. What are the optimal synthetic pathways for 7-ethyl-3-iodo-1H-indazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step protocols starting from substituted indazole precursors. Key steps include:

  • Iodination: Direct electrophilic iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 0–25°C.
  • Ethyl Group Introduction: Alkylation via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura with ethyl boronic acid derivatives).
  • Optimization: Yield improvements require precise control of temperature, stoichiometry (e.g., 1.2–1.5 eq iodine source), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling) .

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
IodinationNIS, DMF, 25°C, 12 h78–85
EthylationEthyl bromide, K₂CO₃, DMSO, 80°C, 8 h65–72

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization methods include:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., ethyl group δ 1.2–1.4 ppm triplet; iodinated aromatic protons δ 7.5–8.0 ppm) .
    • HRMS: Validate molecular weight (C₉H₁₀IN₃: calc. 287.05 g/mol) .
  • Chromatography: HPLC purity assessment (C18 column, acetonitrile/water gradient) to detect impurities from incomplete iodination or alkylation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) affect the biological activity of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic modifications and bioassays:

  • Halogen Replacement: Compare iodine with fluorine or bromine to assess binding affinity in kinase inhibition assays (e.g., IC₅₀ values against JAK2 or Aurora kinases). Iodine’s larger atomic radius may enhance hydrophobic interactions .
  • Ethyl vs. Methyl Groups: Evaluate metabolic stability via liver microsome assays; longer alkyl chains (e.g., propyl) may reduce solubility but improve membrane permeability .

Table 2: Comparative Bioactivity Data

DerivativeTarget Enzyme (IC₅₀, nM)Solubility (µg/mL)
7-Ethyl-3-iodoJAK2: 12 ± 245 ± 5
7-Methyl-3-bromoJAK2: 28 ± 468 ± 7

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron density distributions to predict reactive sites for functionalization. For example, the Laplacian of the electron density (∇²ρ) at the indazole core identifies regions prone to electrophilic attack .
  • Molecular Docking: Use AutoDock Vina to simulate binding poses with protein targets (e.g., PARP-1). Optimize derivatives by aligning iodine’s van der Waals radius with hydrophobic pockets .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Protocols: Adopt consensus assays (e.g., CellTiter-Glo® for cytotoxicity) and validate purity (>98% by HPLC) .
  • Data Reprodubility: Share raw data via open-access platforms (e.g., Zenodo) to enable meta-analyses and reduce publication bias .
  • Control Experiments: Test intermediates (e.g., non-iodinated analogs) to isolate the iodine-specific effects .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer: Critical scalability challenges include:

  • Iodination Side Reactions: Minimize poly-iodination by using excess indazole precursor (1:1.2 molar ratio) and slow reagent addition .
  • Purification: Column chromatography may be impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) for higher throughput .

Q. How can this compound serve as a reference standard in analytical chemistry?

Methodological Answer:

  • Quantitative Analysis: Use as an internal standard in LC-MS for indazole derivatives. Calibrate using linear regression (R² > 0.99) across 0.1–100 µg/mL .
  • Degradation Studies: Monitor stability under accelerated conditions (40°C/75% RH) to establish shelf-life guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.